1-(2-Bromoethyl)quinolinium Bromide

Heterocyclic synthesis Tandem annulation Imidazoquinolinium

1-(2-Bromoethyl)quinolinium Bromide (CAS 58844-03-4, molecular formula C₁₁H₁₁Br₂N, MW 317.02 g/mol) is a quaternary ammonium salt comprising a quinolinium cation substituted at the N‑1 position with a 2‑bromoethyl chain and a bromide counter‑anion. The compound belongs to the broader class of N‑substituted quinolinium salts, which are recognized for their diverse reactivity as electrophilic building blocks in organic synthesis and for their emerging biological activity profiles, including antimicrobial, antitumor, and antibiofilm properties.

Molecular Formula C11H11Br2N
Molecular Weight 317.02 g/mol
CAS No. 58844-03-4
Cat. No. B8321396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)quinolinium Bromide
CAS58844-03-4
Molecular FormulaC11H11Br2N
Molecular Weight317.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=[N+]2CCBr.[Br-]
InChIInChI=1S/C11H11BrN.BrH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;/h1-6,8H,7,9H2;1H/q+1;/p-1
InChIKeyRIDWLIMMWZIDGS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)quinolinium Bromide (CAS 58844-03-4): A Bifunctional Quinolinium Salt for Heterocyclic Synthesis


1-(2-Bromoethyl)quinolinium Bromide (CAS 58844-03-4, molecular formula C₁₁H₁₁Br₂N, MW 317.02 g/mol) is a quaternary ammonium salt comprising a quinolinium cation substituted at the N‑1 position with a 2‑bromoethyl chain and a bromide counter‑anion . The compound belongs to the broader class of N‑substituted quinolinium salts, which are recognized for their diverse reactivity as electrophilic building blocks in organic synthesis and for their emerging biological activity profiles, including antimicrobial, antitumor, and antibiofilm properties [1]. Its defining structural feature is the combination of a permanent positive charge on the quinoline nitrogen—which activates the heterocyclic ring toward nucleophilic addition—and a primary alkyl bromide side chain that serves as a leaving group for nucleophilic substitution, enabling tandem reaction sequences not accessible with simple 1‑alkylquinolinium analogs.

Why Simple 1‑Alkylquinolinium Salts Cannot Replace 1-(2-Bromoethyl)quinolinium Bromide in Key Synthetic Applications


The 2‑bromoethyl chain of 1-(2-bromoethyl)quinolinium bromide confers bifunctional reactivity that is absent in simple 1‑alkylquinolinium salts (e.g., 1‑ethylquinolinium bromide or 1‑methylquinolinium bromide). Whereas simple N‑alkylquinolinium cations act solely as electrophilic iminium species toward nucleophilic addition at the C‑2 or C‑4 position [1], the bromoethyl derivative additionally possesses a primary alkyl bromide leaving group that can undergo Sₙ2 displacement. This dual functionality allows a single substrate to participate in two sequential bond‑forming events—initial nucleophilic attack at the quinolinium ring followed by intramolecular cyclization involving the bromoethyl side chain—enabling one‑pot annulation cascades that deliver nitrogen‑bridgehead heterocycles such as imidazo[1,2‑a]quinolinium derivatives [2]. A scientist or procurement specialist who substitutes a mono‑functional 1‑alkylquinolinium salt for this compound will lose the capacity to execute these tandem processes, necessitating additional synthetic steps, protecting‑group manipulations, and ultimately lower overall yields.

Head-to-Head Quantitative Differentiation of 1-(2-Bromoethyl)quinolinium Bromide from Closest Analogs


One-Pot Tandem Annulation Yield: Quinolinium vs. Phenanthridinium Core

In the one‑pot, three‑step tandem reaction with primary amines (DMF, Et₃N, rt, 48 h), 1-(2-bromoethyl)quinolinium bromide (compound 14) delivers the dihydro‑imidazo[1,2‑a]quinolinium product 15a in 70% isolated yield [1]. Under identical conditions, the phenanthridinium analog 2-bromoethyl‑phenanthridinium bromide (compound 2) provides the corresponding dihydro‑imidazo‑phenanthridinium product 6a in 95% yield [1]. The 25‑percentage‑point yield gap is mechanistically significant: the smaller quinolinium system allows conjugation between the phenyl ring and the quinolinium core, withdrawing electron density and disfavoring the final hydride‑loss oxidation step, whereas the non‑planar phenanthridinium system isolates the phenyl ring from the conjugated system, facilitating rearomatization [1]. For procurement, this means the phenanthridinium analog is preferred when maximizing single‑step yield is paramount, while the quinolinium analog is the appropriate choice when a smaller, less lipophilic product scaffold is required or when divergent reactivity (e.g., disproportionation pathways) is desirable.

Heterocyclic synthesis Tandem annulation Imidazoquinolinium

Reaction Scope Divergence: Biphasic NBS Protocol Compatibility

The biphasic N‑bromosuccinimide (NBS) co‑oxidant protocol (Method B: ethyl acetate/water, NaHCO₃, then NBS) is compatible with 2‑bromoethyl‑phenanthridinium bromide and 2‑bromoethyl‑quinazolinium bromide, producing DIP products in yields up to 99% [1]. However, this method cannot be extended to 1-(2-bromoethyl)quinolinium bromide because the intermediate hydride donor (14′) undergoes disproportionation in the organic layer before NBS can be added, yielding a mixture of oxidation product 15a and reduction product 14′′ [1]. This reactivity difference is a direct consequence of the quinolinium core’s electronic structure: the double bond of the heterocycle moiety in 14′ is more labile as it does not belong to an aromatic system as in the phenanthridinium case, and it lacks the mesomeric stabilization present in the quinazolinium intermediate [1]. For a synthetic chemist, this means that if a biphasic oxidative workup is desired, the phenanthridinium or quinazolinium analogs are mandatory, whereas the quinolinium derivative is restricted to the monophasic DMF procedure (Method A).

Synthetic methodology Biphasic oxidation Quinolinium reactivity

Leaving-Group Capability: Bromoethyl vs. Chloroethyl Side Chain in Quinolinium Salts

The 2‑bromoethyl substituent in 1-(2-bromoethyl)quinolinium bromide provides a superior leaving group (bromide) compared to the corresponding chloroethyl analog 1-(2-chloroethyl)quinolinium chloride. Bromide is a better leaving group than chloride in Sₙ2 reactions by a factor of approximately 10²–10³ in typical polar aprotic solvents, owing to its lower C–X bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and greater polarizability [2]. This difference is chemically meaningful in the context of the tandem annulation: the reaction sequence requires nucleophilic displacement of the terminal halide to form the five‑membered ring intermediate; a chloroethyl side chain would slow this step, potentially allowing competing pathways (e.g., reverse reaction or hydrolysis) to erode yield [1]. While a direct head‑to‑head yield comparison between the bromoethyl and chloroethyl quinolinium substrates has not been reported in a single study, the class‑level principle is well established and is consistent with the observation that the bromoethyl‑pyridinium/phenanthridinium/quinolinium substrates all perform effectively in the tandem reaction (50–99% yields depending on core structure), whereas chloro analogs are rarely employed for such sequences [1].

Nucleophilic substitution Leaving group Alkyl halide reactivity

Antimicrobial Activity Class-Level Comparison: Quinolinium vs. Pyridinium Cores

A systematic study of 1‑alkylquinolinium bromide ionic liquids (alkyl chain lengths C₄–C₁₈) demonstrated broad‑spectrum antimicrobial activity against both planktonic and biofilm cultures of clinically relevant Gram‑positive bacteria (Staphylococcus aureus, S. epidermidis), Gram‑negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Candida albicans), with minimum inhibitory concentrations (MICs) ranging from <1 to >500 µg/mL depending on alkyl chain length and microbial species [1]. The quinolinium headgroup contributes to antimicrobial potency through enhanced membrane interaction compared to the smaller pyridinium core; this is consistent with studies showing that increasing the aromatic surface area of the cationic headgroup generally increases biocidal activity [1]. While 1-(2-bromoethyl)quinolinium bromide itself has not been subjected to standardized MIC testing in the published literature, its quinolinium core places it in a class with demonstrated antimicrobial and antibiofilm potential. Importantly, the 2‑bromoethyl substituent introduces an additional alkylating functionality that could confer a second mode of antimicrobial action (covalent modification of nucleophilic biomolecules), a feature absent in simple 1‑alkylquinolinium surfactants. This dual‑mode potential—membrane disruption plus covalent alkylation—represents a class‑level differentiation from analogs lacking the electrophilic side chain.

Antimicrobial Biofilm Structure-activity relationship

High-Value Application Scenarios for 1-(2-Bromoethyl)quinolinium Bromide Based on Quantitative Evidence


One-Pot Synthesis of Imidazo[1,2-a]quinolinium Libraries for DNA-Targeted Drug Discovery

The tandem annulation methodology of Parenty et al. [1] enables the conversion of 1-(2-bromoethyl)quinolinium bromide and a diverse set of primary amines into 2,3-dihydro‑1H‑imidazo[1,2‑a]quinolinium bromides in 70% yield under mild monophasic conditions (DMF, Et₃N, rt). The resulting products are structurally related to known DNA‑intercalating phenanthridinium agents and have demonstrated cytotoxic activity [1]. This application is particularly suited to medicinal chemistry groups building focused libraries of nitrogen‑bridgehead heterocycles for anticancer or antimicrobial screening, where the bromoethyl side chain serves as the essential linchpin for annulation—a role that simple 1‑alkylquinolinium salts cannot fulfill.

Synthesis of Bifunctional Antimicrobial Agents via Dual-Mode Mechanism Design

The combination of a membrane‑active quinolinium headgroup (class‑level antimicrobial evidence from Busetti et al. [2]) with an alkylating bromoethyl side chain creates the potential for dual‑mechanism antimicrobial agents. In this design paradigm, the quinolinium cation disrupts bacterial membrane integrity through electrostatic and hydrophobic interactions, while the bromoethyl group can covalently modify nucleophilic residues in essential bacterial proteins or DNA. Although direct MIC data for this specific compound remain to be published, the class‑level inference from 1‑alkylquinolinium bromides (MIC <1 µg/mL against S. aureus) [2] supports the rationale for synthesizing and testing bromoethyl‑functionalized variants. This bifunctional concept is not accessible with simple 1‑alkylquinolinium salts, which lack the electrophilic side chain.

Precursor for Quinolinium-Based FtsZ Inhibitors with Antibacterial Activity

The 1-methylquinolinium scaffold has been validated as a core for potent FtsZ inhibitors, with lead compound A3 exhibiting MIC values of 0.25–8 µg/mL against Gram‑positive pathogens including S. aureus and S. epidermidis, and low hemolytic toxicity (IC₅₀ = 64 µg/mL) [3]. 1-(2-Bromoethyl)quinolinium bromide can serve as a versatile precursor for synthesizing analogs in this class, where the bromoethyl group is used to introduce diverse amine, thiol, or heterocyclic substituents at the N‑1 position via nucleophilic displacement. This post‑quaternization diversification strategy is synthetically more efficient than pre‑alkylating quinoline with different alkyl halides, as a single batch of the bromoethyl intermediate can be divided for parallel derivatization.

Building Block for Electrostatographic Charge-Control Agents

N‑Substituted quinolinium salts, including bromoethyl derivatives, are disclosed as charge‑control agents in electrostatographic toners and developers [4]. The permanent positive charge of the quinolinium core provides consistent triboelectric charging properties, while the bromoethyl substituent offers a site for covalent attachment to polymer backbones or resin particles, enabling non‑leaching charge‑control additives. This dual functionality—ionic charge plus covalent anchor—is a key differentiator from simple 1‑alkylquinolinium salts, which can only function as mobile charge‑control agents and may leach from the toner formulation over time.

Quote Request

Request a Quote for 1-(2-Bromoethyl)quinolinium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.